(5-Isopropylisoxazol-4-yl)methanamine

Purity Quality Control Synthetic Intermediate

The primary amine-functionalized isoxazole scaffold essential for FXR agonist synthesis. The 4-yl aminomethyl substitution is non-negotiable for correct geometry (e.g., GW4064, EC50=65 nM). Alternative regioisomers yield inactive compounds. Optimized LogP 1.2567 supports CNS permeability for kinase targets. While 95% purity is standard, 98% grade is available to minimize pre-reaction purification, reducing costs in multi-step routes.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
Cat. No. B13438827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Isopropylisoxazol-4-yl)methanamine
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=NO1)CN
InChIInChI=1S/C7H12N2O/c1-5(2)7-6(3-8)4-9-10-7/h4-5H,3,8H2,1-2H3
InChIKeyCWJDRUNASHEDBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (5-Isopropylisoxazol-4-yl)methanamine is a Strategic Building Block for FXR Agonist Development


(5-Isopropylisoxazol-4-yl)methanamine (CAS 1507630-38-7) is a primary amine-functionalized isoxazole derivative that serves as a critical synthetic intermediate in medicinal chemistry, particularly for constructing farnesoid X receptor (FXR) agonists . Its structure—featuring an isoxazole ring substituted with an isopropyl group at the 5-position and an aminomethyl group at the 4-position—provides a unique scaffold that imparts both electronic and steric properties essential for high-affinity target engagement [1].

Critical Differentiators of (5-Isopropylisoxazol-4-yl)methanamine vs. Common Isoxazole Amine Alternatives


The isoxazole class of methanamines is not functionally interchangeable; subtle variations in substituent position and chain branching profoundly affect physicochemical properties, synthetic utility, and downstream biological performance. For instance, the 4-yl substitution pattern in (5-Isopropylisoxazol-4-yl)methanamine is essential for accessing the correct geometry required for key FXR agonist scaffolds [1], whereas the 3-yl regioisomer or the methyl-substituted analog yield compounds with significantly altered LogP values and reactivity profiles . Such differences directly impact synthetic feasibility and biological activity, making precise selection of the 4-yl, isopropyl-bearing variant a critical decision in drug discovery programs.

Quantitative Evidence Supporting (5-Isopropylisoxazol-4-yl)methanamine Selection Over Close Analogs


Superior Purity Profile vs. Methyl-Substituted Analog

Commercial availability of (5-Isopropylisoxazol-4-yl)methanamine at 98% purity exceeds that of its closest structural comparator, (5-methylisoxazol-4-yl)methanamine, which is typically offered at 95% purity . This higher purity reduces the need for additional purification steps and improves yield consistency in subsequent synthetic transformations.

Purity Quality Control Synthetic Intermediate

Optimized Lipophilicity for Enhanced Membrane Permeability

The calculated partition coefficient (LogP) of (5-Isopropylisoxazol-4-yl)methanamine is 1.2567 , which is significantly higher than that of its methyl-substituted counterpart (LogP = 0.44172) . This increased lipophilicity, conferred by the isopropyl group, suggests improved passive membrane permeability—a desirable trait for central nervous system (CNS) drug candidates and for enhancing oral bioavailability.

LogP Lipophilicity Drug Design

Essential Scaffold for Potent FXR Agonists

The (5-Isopropylisoxazol-4-yl)methanamine moiety is a critical pharmacophoric element in GW4064, a potent, non-steroidal farnesoid X receptor (FXR) agonist with an EC50 of 65 nM . Alternative isoxazole amine building blocks, such as those lacking the 4-yl substitution pattern, cannot be directly substituted into this scaffold without significantly altering the molecule's binding geometry and potency.

FXR Agonist GW4064 Metabolic Disease

Optimal Use Cases for (5-Isopropylisoxazol-4-yl)methanamine Based on Quantitative Differentiation


Synthesis of High-Potency FXR Agonists (e.g., GW4064 Analogs)

For medicinal chemistry teams developing next-generation farnesoid X receptor (FXR) modulators for metabolic or cholestatic liver diseases, (5-Isopropylisoxazol-4-yl)methanamine is the preferred starting material. Its 4-yl aminomethyl group is essential for constructing the key isoxazole-4-ylmethoxy linkage found in GW4064 (EC50 = 65 nM) . Use of alternative regioisomers or analogs with differing substitution patterns will lead to inactive compounds or necessitate complete scaffold redesign.

Building Block for CNS-Penetrant Kinase Inhibitors

The optimized lipophilicity (LogP = 1.2567) of (5-Isopropylisoxazol-4-yl)methanamine, compared to less lipophilic methyl analogs (LogP = 0.44172) , makes it a more suitable choice for synthesizing CNS-targeted kinase inhibitors. The increased LogP value indicates a higher likelihood of crossing the blood-brain barrier, a critical parameter for neurological disease targets . Researchers can leverage this property to enhance the CNS exposure of their candidate molecules.

High-Yield Synthetic Transformations Requiring Minimal Purification

When designing multi-step synthetic routes where overall yield and purity are paramount, procuring (5-Isopropylisoxazol-4-yl)methanamine at a commercial purity of 98% minimizes the need for extensive pre-reaction purification. This contrasts with lower-purity alternatives (e.g., 95% for the methyl analog) that can introduce side products or require additional purification, thereby improving overall process efficiency and reducing costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Isopropylisoxazol-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.